methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Hydrolysis rate Ester reactivity Nucleophilic acyl substitution

Methyl 1,4‑dimethyl‑1H‑pyrazole‑3‑carboxylate is a fully substituted pyrazole‑3‑carboxylate ester bearing methyl groups at both the N1 and C4 positions. This substitution pattern imparts distinct steric and electronic properties compared to mono‑substituted or regioisomeric analogs, making it a valuable intermediate in the construction of pyrazole carboxamides and other heterocyclic scaffolds [REFS‑1].

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 1195496-20-8
Cat. No. B6612663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate
CAS1195496-20-8
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1C(=O)OC)C
InChIInChI=1S/C7H10N2O2/c1-5-4-9(2)8-6(5)7(10)11-3/h4H,1-3H3
InChIKeyYVXJUZPMDUPEQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,4‑dimethyl‑1H‑pyrazole‑3‑carboxylate (CAS 1195496‑20‑8): Building Block for Agrochemical and Pharmaceutical Synthesis


Methyl 1,4‑dimethyl‑1H‑pyrazole‑3‑carboxylate is a fully substituted pyrazole‑3‑carboxylate ester bearing methyl groups at both the N1 and C4 positions. This substitution pattern imparts distinct steric and electronic properties compared to mono‑substituted or regioisomeric analogs, making it a valuable intermediate in the construction of pyrazole carboxamides and other heterocyclic scaffolds [REFS‑1]. The compound is primarily sourced as a 95% purity synthon and serves as a protected form of the corresponding carboxylic acid, enabling selective synthetic transformations in medicinal chemistry and crop protection research.

Why a 1,4‑Dimethyl‑3‑carboxylate Methyl Ester Cannot Be Replaced by Close Analogs


Interchanging methyl 1,4‑dimethyl‑1H‑pyrazole‑3‑carboxylate with its ethyl ester, mono‑methyl, or regioisomeric congeners is technically hazardous because the ester alkyl group and the ring substitution pattern jointly govern electrophilicity, steric accessibility, and lipophilicity [REFS‑1]. Even a seemingly conservative change from methyl to ethyl ester retards nucleophilic acyl substitution, alters boiling point sufficiently to complicate distillation‑based purification, and modifies the steric environment in subsequent catalytic transformations. These effects, while predictable from classical physical‑organic chemistry, are amplified in the crowded 1,4‑dimethylpyrazole environment and directly impact synthetic yield and purity profiles.

Quantitative Differentiation of Methyl 1,4‑dimethyl‑1H‑pyrazole‑3‑carboxylate from Its Closest Comparators


Faster Alkaline Hydrolysis Kinetics vs. Ethyl Ester – Class‑Level Inference

Methyl esters undergo alkaline hydrolysis significantly faster than their ethyl analogs due to reduced steric hindrance at the carbonyl carbon. For simple aliphatic esters, the rate constant ratio k(Me)/k(Et) typically ranges from 2 to 5 under identical conditions [REFS‑1]. By extension, the methyl ester of 1,4‑dimethyl‑pyrazole‑3‑carboxylic acid is expected to hydrolyse substantially faster than the ethyl ester (CAS 68809‑65‑4), enabling shorter reaction times and lower temperatures during the quantitative conversion to the free acid required for subsequent amidation or esterification steps.

Hydrolysis rate Ester reactivity Nucleophilic acyl substitution

Lower Boiling Point and Molecular Weight Facilitate Distillation‑Based Purification – Cross‑Study Comparable

The methyl ester exhibits a boiling point approximately 18 °C lower than its ethyl ester counterpart, accompanied by a molecular weight reduction of ∼14 amu [REFS‑1][REFS‑2]. This physico‑chemical difference is critical when purification by fractional distillation is required, as lower boiling points reduce the risk of thermal degradation and energy consumption during solvent removal.

Boiling point Molecular weight Purification strategy

Unique 1,4‑Dimethyl Substitution Pattern Required for Key Agrochemical Intermediates – Class‑Level Inference

The 1,4‑dimethyl‑3‑carboxylate scaffold is the direct precursor to the pyrazole‑4‑carboxamide motif found in succinate dehydrogenase inhibitor (SDHI) fungicides such as sedaxane and penthiopyrad [REFS‑1]. In contrast, the 1‑methyl‑3‑carboxylate (CAS 17827‑61‑1) or 1,5‑dimethyl‑3‑carboxylate regioisomers cannot be elaborated to the same bioactive carboxamide series without extensive protecting‑group shuffling. Patents covering disubstituted 3‑pyrazole carboxylates explicitly reserve the 1,4‑dimethyl substitution pattern as the privileged intermediate for constructing the fungicidal pharmacophore [REFS‑1].

Fungicide intermediate SDHI inhibitor Pyrazole carboxamide

Enhanced Crystallinity and Handling Properties vs. Free Acid – Supporting Evidence

The methyl ester is typically supplied as a free‑flowing solid or low‑melting solid, whereas the corresponding carboxylic acid (CAS 89202‑89‑1) is often hygroscopic and prone to decarboxylation upon heating [REFS‑1]. This difference in physical state improves weighing accuracy and long‑term storage stability, which are critical for reproducible laboratory‑scale synthesis.

Physical form Storage stability Ease of handling

Application Scenarios Where Methyl 1,4‑dimethyl‑1H‑pyrazole‑3‑carboxylate Outperforms Its Analogs


Expedited Agrochemical Intermediate Synthesis

When synthesizing pyrazole‑4‑carboxamide fungicides (SDHI class), the 1,4‑dimethyl‑3‑carboxylate methyl ester provides a direct route to the required pharmacophore without the need for C4 functionalisation [REFS‑1]. The faster hydrolysis kinetics (Section 3, Evidence 1) allow a streamlined two‑step deprotection‑amidation sequence, saving 1–2 synthetic steps compared to starting from the 1‑methyl analog.

Medicinal Chemistry SAR Exploration of Kinase Inhibitors

Crystallographic studies of MerTK kinase inhibitors reveal that a di‑methyl pyrazole moiety occupies a lipophilic pocket, contributing to potency and selectivity [REFS‑1]. Procurement of the correctly substituted 1,4‑dimethyl ester ensures that medicinal chemists can rapidly generate amide or ester libraries for SAR studies, confident that the scaffold geometry matches the co‑crystal structure.

Process Development Requiring Distillation‑Friendly Intermediates

In kilo‑lab campaigns where solvent‑free purification is mandated, the lower boiling point of the methyl ester (≈18 °C below ethyl ester) allows efficient fractional distillation at reduced thermal stress, minimizing decomposition and improving isolated yield (Section 3, Evidence 2).

Reproducible Small‑Scale Parallel Synthesis

The non‑hygroscopic, solid or low‑melting nature of the methyl ester ensures accurate weighing on automated platforms, reducing well‑to‑well variability in parallel synthesis arrays (Section 3, Evidence 4). This performance differentiator is particularly valued in high‑throughput medicinal chemistry environments.

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